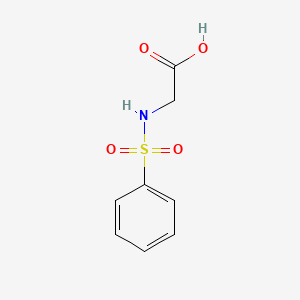

2-(Phenylsulfonamido)acetic Acid

Descripción general

Descripción

El ácido 2-(fenilsulfonamido)acético es un derivado de sulfonamida que ha ganado considerable atención en la comunidad científica debido a sus potenciales aplicaciones terapéuticas y ambientales. Este compuesto es conocido por sus propiedades antibacterianas y se utiliza en diversos campos como la química, la biología, la medicina y la industria .

Mecanismo De Acción

La actividad antibacteriana del ácido 2-(fenilsulfonamido)acético se debe principalmente a su capacidad para inhibir la enzima dihidrofolato reductasa, que participa en la vía de síntesis de ácido fólico en las bacterias. Al inhibir esta enzima, el compuesto evita que las bacterias sinteticen ácido fólico, que es esencial para su crecimiento y replicación .

Análisis Bioquímico

Biochemical Properties

2-(Phenylsulfonamido)acetic acid plays a significant role in biochemical reactions, particularly in the formation of complexes with metal ions such as calcium. The compound forms one-dimensional chained structures through intramolecular and intermolecular hydrogen bonds and π-π stacking . These interactions are crucial for its antibacterial activity, as demonstrated by its effectiveness against Escherichia coli, Bacillus subtilis, and Staphylococcus white . The compound interacts with various enzymes and proteins, influencing their activity and stability.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s antibacterial properties suggest that it can disrupt bacterial cell walls and inhibit essential cellular processes, leading to cell death . Additionally, its interactions with calcium ions play a role in regulating various cellular functions, including muscle contraction, blood coagulation, and hormone secretion .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound forms stable complexes with calcium ions, which can bridge adjacent carboxylates and strengthen cell membranes . This interaction is essential for its antibacterial activity, as it disrupts bacterial cell walls and inhibits their growth. The compound also affects gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound forms stable complexes with calcium ions, which maintain their antibacterial activity over time . The degradation of the compound can lead to a decrease in its effectiveness and potential adverse effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial activity without causing toxicity . At higher doses, the compound can cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that the compound’s antibacterial activity is dose-dependent, with higher doses leading to increased effectiveness but also higher risk of toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with calcium ions play a crucial role in its metabolic activity, as calcium is involved in several biochemical processes, including enzyme activation and catalysis . The compound’s metabolic pathways also involve its degradation and excretion from the body, which are essential for maintaining its effectiveness and minimizing toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound forms stable complexes with calcium ions, which facilitate its transport across cell membranes and its accumulation in specific tissues . These interactions are essential for the compound’s antibacterial activity, as they enable it to reach and affect target cells effectively.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s interactions with calcium ions and other biomolecules direct it to specific cellular compartments, where it exerts its effects . These interactions are crucial for the compound’s activity and function, as they enable it to reach and affect target cells and tissues effectively.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del ácido 2-(fenilsulfonamido)acético generalmente implica la reacción de cloruro de bencenosulfonilo con glicina en presencia de una base como el hidróxido de sodio. La reacción procede a través de la formación de un intermedio, que luego se hidroliza para producir el producto final .

Métodos de Producción Industrial

En entornos industriales, la producción de ácido 2-(fenilsulfonamido)acético puede implicar métodos más eficientes y escalables. Uno de estos métodos incluye el uso de reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y mayores rendimientos .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido 2-(fenilsulfonamido)acético experimenta diversas reacciones químicas, entre ellas:

Oxidación: Este compuesto se puede oxidar para formar derivados de ácido sulfónico.

Reducción: Las reacciones de reducción pueden convertir el grupo sulfonamida en un grupo amina.

Sustitución: El grupo fenilo puede experimentar reacciones de sustitución electrofílica aromática.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Principales Productos Formados

Oxidación: Derivados de ácido sulfónico.

Reducción: Derivados de amina.

Sustitución: Derivados de fenilo halogenados.

Aplicaciones Científicas De Investigación

El ácido 2-(fenilsulfonamido)acético tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como ligando en la química de coordinación para formar complejos metálicos.

Biología: Se estudia por sus propiedades antibacterianas y su posible uso en terapias antimicrobianas.

Medicina: Se investiga por su potencial como agente terapéutico en el tratamiento de infecciones bacterianas.

Industria: Se utiliza en la síntesis de diversos compuestos orgánicos y como intermedio en la fabricación química

Comparación Con Compuestos Similares

Compuestos Similares

Sulfanilamida: Otro derivado de sulfonamida con propiedades antibacterianas similares.

Sulfametoxazol: Un agente antibacteriano ampliamente utilizado que también inhibe la dihidrofolato reductasa.

Sulfadiazina: Conocida por su uso en el tratamiento de infecciones bacterianas y su mecanismo de acción similar.

Unicidad

El ácido 2-(fenilsulfonamido)acético es único debido a sus características estructurales específicas, como la presencia del grupo fenilsulfonamido, que mejora su actividad antibacteriana y lo convierte en un compuesto valioso para diversas aplicaciones .

Propiedades

IUPAC Name |

2-(benzenesulfonamido)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c10-8(11)6-9-14(12,13)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSZSAHZIMPSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901350 | |

| Record name | NoName_454 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-96-9 | |

| Record name | 5398-96-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5398-96-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzenesulfonamidoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Beyond aldose reductase inhibition, what other biological activities have been observed with these compounds?

A2: In addition to their potential as ARIs, many of the synthesized 2-(phenylsulfonamido)acetic acid derivatives demonstrated notable antioxidant properties in both homogenous and heterogeneous systems. [] This suggests that these compounds could potentially target multiple pathways involved in oxidative stress-related diseases. Furthermore, two specific derivatives, compounds 30 and 33, previously identified as selective butyrylcholinesterase inhibitors, showed promising results in reducing scopolamine-induced amnesia in rats. [] They were found to improve memory function in behavioral tests and restore levels of antioxidant enzymes like superoxide dismutase and catalase in the prefrontal cortex and hippocampus. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O-[(4-chlorophenyl)methyl]hydroxylamine](/img/structure/B1266489.png)

![1-[(aminooxy)methyl]-4-methylbenzene hydrochloride](/img/structure/B1266490.png)

![8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1266492.png)

![1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B1266494.png)